molecular formula C15H17ClN4O9 B1675018 Lodoxamide tromethamine CAS No. 63610-09-3

Lodoxamide tromethamine

Numéro de catalogue: B1675018
Numéro CAS: 63610-09-3
Poids moléculaire: 432.77 g/mol
Clé InChI: KUGJPYZIWCRREB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Propriétés

Numéro CAS

63610-09-3

Formule moléculaire

C15H17ClN4O9

Poids moléculaire

432.77 g/mol

Nom IUPAC

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-chloro-5-cyano-3-(oxaloamino)anilino]-2-oxoacetic acid

InChI

InChI=1S/C11H6ClN3O6.C4H11NO3/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21;5-4(1-6,2-7)3-8/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21);6-8H,1-3,5H2

Clé InChI

KUGJPYZIWCRREB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O

SMILES canonique

C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N.C(C(CO)(CO)N)O

Apparence

Solid powder

Pictogrammes

Irritant

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Alomide
lodoxamide tromethamine
U 42585 E
U-42,585E

Origine du produit

United States

Description

Historical Context of Mast Cell Stabilizer Research

The history of mast cell research began in 1878 when Paul Ehrlich first described these cells, naming them "Mastzellen," or "feeding cells," based on their granular appearance. tudublin.iewikipedia.org For decades, their function remained largely a mystery. A significant breakthrough came in the 1950s with the discovery that mast cells contained histamine (B1213489) and could release it upon stimulation. karger.com The link to allergic reactions was solidified in the 1960s when studies demonstrated the in vitro release of histamine from the cells of allergic patients when challenged with a specific antigen. karger.com

This foundational knowledge spurred the search for compounds that could inhibit mast cell degranulation. The first clinically significant mast cell stabilizer, disodium (B8443419) cromoglycate (also known as cromolyn (B99618) sodium), was developed in the 1960s following research into the properties of a naturally occurring compound called khellin. tudublin.ieresearchgate.net The success of cromolyn sodium launched a new therapeutic class and paved the way for the development of other, more potent mast cell stabilizers, including lodoxamide (B1675017). tudublin.iedrugbank.com

Mechanistic Classification of Lodoxamide Tromethamine

This compound is classified as a mast cell stabilizer. patsnap.comontosight.ai Its primary mechanism of action is the inhibition of mast cell degranulation, which prevents the release of inflammatory mediators responsible for the symptoms of allergic reactions. patsnap.comontosight.ai While its precise molecular mechanism is not fully elucidated, it is reported to prevent the influx of calcium into mast cells following antigen stimulation. fda.govdrugbank.compatsnap.com This action is critical, as the rise in intracellular calcium is a necessary trigger for the fusion of mediator-containing granules with the cell membrane and their subsequent release. nih.govwikipedia.org

In vitro studies have confirmed lodoxamide's ability to stabilize rodent mast cells and prevent the antigen-stimulated release of histamine. fda.gov Beyond histamine, lodoxamide also prevents the release of other pre-formed and newly synthesized mast cell mediators, such as SRS-A (slow-reacting substances of anaphylaxis), which are now known as peptido-leukotrienes. fda.gov Furthermore, lodoxamide has been shown to inhibit the chemotaxis of eosinophils, another key inflammatory cell type involved in allergic responses. fda.govpatsnap.com It accomplishes these effects without possessing any intrinsic antihistaminic, vasoconstrictor, or cyclooxygenase-inhibiting activity. fda.gov

Table 1: Mechanistic Actions of Lodoxamide

Action Description Key Mediators / Cells Involved
Mast Cell Stabilization Prevents the degranulation of mast cells upon antigen stimulation. patsnap.comdrugbank.com Mast Cells
Inhibition of Calcium Influx Reported to block the entry of calcium ions into mast cells, a key step in the degranulation cascade. fda.govpatsnap.com Calcium Ions (Ca²⁺)
Inhibition of Mediator Release Prevents the release of pre-formed and newly synthesized inflammatory mediators. fda.gov Histamine, Leukotrienes (SRS-A)
Inhibition of Eosinophil Chemotaxis Prevents the migration of eosinophils to the site of inflammation. patsnap.com Eosinophils

Contemporary Academic Significance of this compound Studies

Lodoxamide continues to be a subject of academic and clinical research, primarily for its utility in studying and managing ocular allergic disorders such as vernal keratoconjunctivitis and allergic conjunctivitis. fda.govnih.govkarger.com Its well-defined action as a mast cell stabilizer makes it a valuable tool for investigating the pathophysiology of these conditions.

Research studies often use lodoxamide to evaluate its efficacy compared to other mast cell stabilizers or a placebo, measuring both clinical symptoms and objective biomarkers of allergic inflammation. karger.comresearchgate.net A notable area of study is its effect on the composition of tear fluid following an allergen challenge. In a double-blind, randomized study, lodoxamide was found to be effective in reducing the levels of tryptase, a key enzyme released by mast cells, in the tear fluid after allergen exposure. nih.gov The same study demonstrated that treatment with lodoxamide significantly reduced the number of eosinophils and neutrophils in the tear fluid compared to a placebo. nih.gov Similarly, another study on patients with vernal conjunctivitis found that lodoxamide treatment significantly decreased the number of eosinophils and neutrophils in tears compared to baseline. scispace.com These findings provide objective evidence of its anti-inflammatory activity beyond symptom relief. karger.comscispace.com

Table 2: Research Findings from an Allergen Challenge Study

Parameter Measured (in Tear Fluid) Result with Lodoxamide (vs. Placebo) Statistical Significance
Tryptase Levels Significantly reduced. nih.gov P < 0.01
Eosinophil Count Significantly reduced. nih.gov P < 0.01
Neutrophil Count Significantly reduced. nih.gov P < 0.04
Ocular Itching Significantly inhibited. nih.gov P < 0.02

The consistent performance of lodoxamide in these research settings underscores its significance as a reference compound in the study of mast cell-mediated diseases.

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which lodoxamide tromethamine stabilizes mast cells in allergic responses?

  • Methodological Answer : this compound inhibits antigen-induced mast cell degranulation by preventing calcium influx into mast cells, a critical step for mediator release. This mechanism was identified using in vitro rodent mast cell assays and human conjunctival cell lines. Studies demonstrate that lodoxamide suppresses histamine release, leukotriene synthesis (SRS-A), and eosinophil chemotaxis . The inhibition of calcium influx was confirmed via fluorometric assays measuring intracellular Ca²⁺ levels in sensitized mast cells .

Q. How does this compound compare to other mast cell stabilizers (e.g., cromolyn sodium) in preclinical models?

  • Methodological Answer : Comparative studies in rat peritoneal mast cell assays (PCA) and Ascaris-sensitized rhesus monkeys show lodoxamide has 2,500-fold greater potency than cromolyn sodium in inhibiting histamine release. Dose-response curves and antigen challenge models (measuring respiratory frequency and tidal volume) were used to quantify efficacy. Lodoxamide also demonstrated superior inhibition of eosinophil infiltration in conjunctival biopsies from clinical trials .

Advanced Research Questions

Q. What experimental models are most appropriate for evaluating this compound’s efficacy in non-ocular allergic conditions?

  • Methodological Answer :

  • Inhalation Models : Aerosolized lodoxamide in Ascaris-sensitized rhesus monkeys measures bronchoconstriction via respiratory frequency and airway resistance .
  • Lung Reperfusion Injury : Addition to organ preservation solutions (e.g., Euro-Collins or University of Wisconsin solution) in ischemia-reperfusion models. Outcomes include oxygenation levels, microvascular permeability (measured via Evans blue dye leakage), and lung compliance .
  • Conjunctival Cell Lines : In vitro studies using WK conjunctival cell lines to assess ICAM-1 expression under cytokine stimulation (e.g., IFN-γ), quantified via flow cytometry .

Q. How can researchers resolve contradictions in lodoxamide’s efficacy data across different inflammatory markers?

  • Methodological Answer : Discrepancies (e.g., significant reduction in neutrophils but not eosinophils in some trials) can be addressed through:

  • Dose-Response Analysis : Testing higher concentrations (e.g., ICAM-1 downregulation in WK cells required >4000 µg/mL) .
  • Temporal Sampling : Measuring mediator release at multiple time points post-antigen challenge.
  • Cohort Stratification : Differentiating responders/non-responders based on baseline IgE levels or mast cell density in biopsy samples .

Q. What is the evidence for this compound’s synergistic effects with other anti-inflammatory agents?

  • Methodological Answer : In lung transplantation models, lodoxamide added to Euro-Collins solution reduced reperfusion injury by 40% compared to controls. Synergy was assessed via additive scoring of oxygenation (PaO₂/FiO₂ ratio) and histopathological grading of edema. In vitro studies combining lodoxamide with corticosteroids (e.g., dexamethasone) show enhanced suppression of TNF-α in mast cell co-cultures .

Pharmacokinetics and Safety

Q. What methodologies are used to characterize this compound’s pharmacokinetics in ocular administration?

  • Methodological Answer : Topical ocular pharmacokinetics were studied in healthy volunteers using ¹⁴C-labeled lodoxamide. Plasma levels were undetectable (<2.5 ng/mL) via LC-MS/MS, confirming localized action. Urinary excretion studies (8.5-hour half-life) and mass balance assays quantified systemic absorption .

Q. How do long-term toxicity studies inform lodoxamide’s safety profile for chronic use?

  • Methodological Answer : A two-year oral rat study (100 mg/kg/day, ~5,000x human dose) showed no neoplastic effects. Mutagenicity was assessed via Ames Salmonella, chromosomal aberration (CHO cells), and mouse lymphoma assays. Reproductive toxicity studies in rabbits revealed no teratogenicity, though placental transfer studies are pending .

Mechanistic and Translational Research

Q. Does this compound modulate G-protein-coupled receptor (GPCR) pathways in mast cells?

  • Methodological Answer : While lodoxamide lacks direct GPCR agonist/antagonist activity (e.g., no vasoconstrictor or antihistaminic effects), it indirectly affects GPCR signaling by stabilizing mast cell membranes. Calcium imaging and patch-clamp electrophysiology in transfected HEK293 cells confirm no interaction with histamine H1 or adrenergic receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lodoxamide tromethamine
Reactant of Route 2
Lodoxamide tromethamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.